molecular formula C7H10N4O3 B015030 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil CAS No. 55782-76-8

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil

Cat. No.: B015030
CAS No.: 55782-76-8
M. Wt: 198.18 g/mol
InChI Key: NAFROSSUTOOOGG-UHFFFAOYSA-N
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Description

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil is a pyrimidine derivative with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a formyl-methyl group at the 5th position, and a methyl group at the 3rd position of the uracil ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil typically involves multi-step organic reactions. One common method includes the formylation of 5-amino-3-methyluracil followed by methylation. The reaction conditions often require the use of formic acid and formaldehyde under controlled temperatures and pH levels to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the same steps as laboratory synthesis but optimized for higher yields and efficiency. Quality control measures are crucial to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or formyl-methyl groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted uracil derivatives with various functional groups.

Scientific Research Applications

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Amino-5-(N-formyl-N-methyl)-3-methyluracil involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to disrupted cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1-benzyl-5-methylaminouracil
  • 6-Amino-1-benzyl-3-methyl-5-(N-formyl-N-methyl)uracil
  • 6-Amino-1-benzyl-5-(N-formyl-N-methyl)uracil

Uniqueness

6-Amino-5-(N-formyl-N-methyl)-3-methyluracil stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its formyl-methyl group at the 5th position and the methyl group at the 3rd position differentiate it from other similar compounds, potentially leading to distinct reactivity and applications.

Properties

IUPAC Name

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-10(3-12)4-5(8)9-7(14)11(2)6(4)13/h3H,8H2,1-2H3,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFROSSUTOOOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(NC1=O)N)N(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399487
Record name AB-323/25048036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55782-76-8
Record name AB-323/25048036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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